6-O-(Triphenylmethyl)-D-glucopyranose
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Overview
Description
6-O-(Triphenylmethyl)-D-glucopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(Triphenylmethyl)-D-glucopyranose typically involves the protection of the hydroxyl group at the 6-position of D-glucose with a triphenylmethyl (trityl) group. This protection is achieved through a series of reactions, including the use of trityl chloride in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
6-O-(Triphenylmethyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
6-O-(Triphenylmethyl)-D-glucopyranose is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 6-O-(Triphenylmethyl)-D-glucopyranose involves its role as a protecting group. The trityl group protects the hydroxyl group at the 6-position, preventing unwanted reactions at this site. This allows for selective modification of other positions on the sugar molecule. The trityl group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
6-O-Benzyl-D-glucopyranose: Similar to 6-O-(Triphenylmethyl)-D-glucopyranose, but with a benzyl group instead of a trityl group.
6-O-Methyl-D-glucopyranose: Features a methyl group at the 6-position.
6-O-Acetyl-D-glucopyranose: Contains an acetyl group at the 6-position.
Uniqueness
This compound is unique due to the bulky trityl group, which provides steric protection and stability. This makes it particularly useful in complex carbohydrate synthesis where selective protection and deprotection are crucial .
Properties
IUPAC Name |
6-(trityloxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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